molecular formula C21H29NO2 B1664955 ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)- CAS No. 102759-19-3

ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)-

Cat. No. B1664955
M. Wt: 327.5 g/mol
InChI Key: ZIOSLEJHBGKWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, N-methyl-p-(8-phenoxyoctyloxy)- is a Drug / Therapeutic Agent.

Scientific Research Applications

1. Catalytic Applications

Aniline derivatives, such as N-Methyl-p-(8-phenoxyoctyloxy) aniline, have been studied for their catalytic applications. For instance, they can participate in sequential coupling reactions like the transesterification of cyclic carbonates, which is catalyzed by faujasites. This process is significant in green chemistry due to its high chemoselectivity and efficiency in transforming anilines to their dimethyl derivatives (Selva, Perosa, & Fabris, 2008).

2. Metabolic Studies

Aniline compounds are also crucial in metabolic studies. For example, research on the metabolism of xenobiotics in liver and intestinal mucosa cells has utilized aniline derivatives to understand conjugation reactions. These studies provide insights into the body's response to foreign compounds, aiding in the development of safer drugs and chemicals (Shirkey, Kao, Fry, & Bridges, 1979).

properties

CAS RN

102759-19-3

Product Name

ANILINE, N-METHYL-p-(8-PHENOXYOCTYLOXY)-

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-methyl-4-(8-phenoxyoctoxy)aniline

InChI

InChI=1S/C21H29NO2/c1-22-19-13-15-21(16-14-19)24-18-10-5-3-2-4-9-17-23-20-11-7-6-8-12-20/h6-8,11-16,22H,2-5,9-10,17-18H2,1H3

InChI Key

ZIOSLEJHBGKWMR-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2

Canonical SMILES

CNC1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2

Appearance

Solid powder

Other CAS RN

102759-19-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, N-methyl-p-(8-phenoxyoctyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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